N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(5-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS: 362715-18-2) is a sulfonamide-derived glycine analog characterized by a 5-chloro-2-methylphenyl group and a 4-methylphenylsulfonyl moiety. Its molecular formula is C₁₀H₁₂ClNO₄S, with a molecular weight of 277.73 g/mol . Its synthesis likely follows multi-step protocols analogous to related sulfonamide derivatives, involving condensation reactions and purification via crystallization .
Properties
IUPAC Name |
2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-11-3-7-14(8-4-11)23(21,22)18(10-16(19)20)15-9-13(17)6-5-12(15)2/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYQHBSUZWKYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methylaniline and 4-methylbenzenesulfonyl chloride.
Formation of Sulfonamide: The first step involves the reaction of 5-chloro-2-methylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the corresponding sulfonamide.
Glycine Coupling: The sulfonamide intermediate is then coupled with glycine using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Solvent Selection: The choice of solvent can significantly impact the yield and purity of the product. Common solvents include dichloromethane and dimethylformamide.
Temperature Control: Maintaining an optimal temperature during the reaction is crucial for achieving high yields. Typically, reactions are carried out at room temperature or slightly elevated temperatures.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been studied for its potential as a therapeutic agent due to its interaction with the N-methyl-D-aspartate (NMDA) receptor. Research indicates that compounds with similar structures can act as antagonists at the glycine site of the NMDA receptor, which is implicated in various neurological conditions such as epilepsy and neurodegenerative diseases .
Case Study: NMDA Receptor Antagonism
A study evaluated the binding affinity of sulfonyl glycine derivatives at the NMDA receptor's glycine site, revealing that modifications in the chemical structure significantly affect their pharmacological properties. The introduction of specific substituents, such as the chloro group in this compound, enhances binding affinity and may lead to improved therapeutic effects against seizures .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical modifications, making it useful in synthesizing other biologically active molecules. The sulfonyl group can facilitate nucleophilic substitutions, leading to new derivatives with potential pharmacological activities.
Synthesis Pathway Example
The synthesis of this compound typically involves:
- Formation of the sulfonamide from the corresponding amine.
- Coupling with glycine derivatives to yield the final product.
Neuropharmacology
The neuropharmacological properties of this compound are particularly noteworthy. The ability to modulate NMDA receptor activity positions it as a candidate for developing treatments for conditions like Alzheimer's disease and schizophrenia, where glutamatergic signaling plays a crucial role.
Data Summary
The following table summarizes key findings related to the biological activity and structural modifications of similar compounds:
| Compound | Binding Affinity (IC50) | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | 0.42 µM | NMDA receptor antagonist |
| This compound | TBD | Potential anticonvulsant |
| N-(3-chlorophenyl)-N-tosylglycine | TBD | Anticonvulsant activity |
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on the cell surface, leading to modulation of cellular signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The compound’s bioactivity and physicochemical properties are influenced by its substituents:
- 4-Methylphenylsulfonyl moiety : Contributes to electron-withdrawing effects, stabilizing the sulfonamide group and influencing solubility.
Comparisons with structurally related glycine derivatives highlight the impact of substituent variations (Table 1):
Table 1: Structural Comparison of Sulfonamide Glycine Derivatives
Key Observations:
Methoxy (e.g., 3-chloro-4-methoxyphenyl in ) or ethoxy groups increase polarity, which may enhance aqueous solubility but reduce membrane permeability.
Molecular Weight and Size :
- The target compound has a lower molecular weight (277.73 g/mol ) compared to analogs with bulkier substituents (e.g., 369.83 g/mol in ), suggesting improved bioavailability.
Biological Activity
N-(5-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, often referred to as a sulfonyl glycine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 353.82 g/mol. The structure includes a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety, which significantly influences its biological interactions.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating significant antimicrobial properties.
- Antioxidant Properties : Research indicates that this compound may induce oxidative stress in certain cell lines, suggesting potential applications in cancer therapy through the modulation of reactive oxygen species (ROS) levels.
- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, indicating that this compound may also offer protective effects against neurodegeneration.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Glycine Derivative : Reacting glycine with appropriate sulfonyl chlorides.
- Chlorination : Introducing the chloro group at the 5-position of the phenyl ring using chlorinating agents.
- Purification : Utilizing chromatography techniques to isolate the desired product with high purity.
Case Studies
- Antimicrobial Evaluation :
- Oxidative Stress Induction :
- Neuroprotection Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-N-(phenylsulfonyl)glycine | Chlorophenyl and phenylsulfonyl groups | Antimicrobial activity |
| N-(2-methylphenyl)-N-(phenylsulfonyl)glycine | Methyl group on a different position | Antioxidant properties |
| N-(3-chloro-2-methylphenyl)-N-(tosyl)glycine | Tosyl group instead of methylsulfonyl | Neuroprotective effects |
Q & A
Q. Which orthogonal analytical methods validate purity when standard techniques are inconclusive?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
